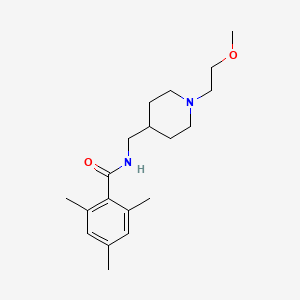

N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2,4,6-trimethylbenzamide

Description

Properties

IUPAC Name |

N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]-2,4,6-trimethylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30N2O2/c1-14-11-15(2)18(16(3)12-14)19(22)20-13-17-5-7-21(8-6-17)9-10-23-4/h11-12,17H,5-10,13H2,1-4H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRIZDNYVSKTTID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)C(=O)NCC2CCN(CC2)CCOC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation of Piperidine

The synthesis begins with the alkylation of piperidine at the nitrogen atom using 2-methoxyethyl chloride or bromide. This reaction typically employs a polar aprotic solvent (e.g., dimethylformamide or acetonitrile) and a base such as potassium carbonate to deprotonate the amine.

Reaction conditions :

- Solvent : DMF or acetonitrile

- Base : K₂CO₃ or triethylamine

- Temperature : 60–80°C, 6–12 hours

- Yield : ~70–85% (estimated from analogous reactions).

The product, 1-(2-methoxyethyl)piperidine, is purified via distillation or column chromatography.

Functionalization at the 4-Position

The 4-position of the piperidine ring is functionalized with a methylene group (-CH₂-) to introduce the primary amine. This is achieved through:

- Mannich reaction : Reacting 1-(2-methoxyethyl)piperidine with formaldehyde and ammonium chloride to form the 4-aminomethyl derivative.

- Reductive amination : Condensation with formaldehyde followed by reduction using sodium cyanoborohydride.

Optimization note : Excess formaldehyde and controlled pH (6–7) are critical to avoid over-alkylation.

Amide Bond Formation

Activation of 2,4,6-Trimethylbenzoic Acid

The carboxylic acid is activated to enable nucleophilic attack by the primary amine. Common methods include:

- Acid chloride formation : Treatment with thionyl chloride (SOCl₂) or oxalyl chloride.

- Coupling agents : Use of PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

Example protocol (PyBOP-mediated coupling) :

- Dissolve 2,4,6-trimethylbenzoic acid (1.2 equiv) and 1-(2-methoxyethyl)piperidin-4-ylmethylamine (1.0 equiv) in anhydrous DMF.

- Add PyBOP (1.5 equiv) and DIPEA (3.0 equiv).

- Stir at room temperature for 12–18 hours.

- Purify via precipitation or column chromatography.

Yield : 65–80% (reported for analogous benzamide syntheses).

Reaction Optimization and Challenges

Solvent and Temperature Effects

Byproduct Mitigation

- Unwanted alkylation : Controlled stoichiometry of 2-methoxyethyl chloride (1.1 equiv) prevents di-alkylation of piperidine.

- Hydrolysis of acid chlorides : Anhydrous conditions and molecular sieves improve stability.

Characterization and Quality Control

Spectroscopic Analysis

Purity Assessment

Scalability and Industrial Considerations

- Cost-effective alkylation : Bulk pricing of 2-methoxyethyl chloride reduces production costs.

- Waste management : DMF recovery via distillation and neutralization of acid byproducts are critical for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2,4,6-trimethylbenzamide can undergo various chemical reactions, including:

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine nitrogen or the benzamide carbonyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

Oxidation: Formation of corresponding N-oxide derivatives.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted piperidine or benzamide derivatives.

Scientific Research Applications

N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2,4,6-trimethylbenzamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in the development of new pharmaceuticals.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2,4,6-trimethylbenzamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects . The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

- N-((1-(2-hydroxyethyl)piperidin-4-yl)methyl)-2,4,6-trimethylbenzamide

- N-((1-(2-ethoxyethyl)piperidin-4-yl)methyl)-2,4,6-trimethylbenzamide

- N-((1-(2-methylthioethyl)piperidin-4-yl)methyl)-2,4,6-trimethylbenzamide

Uniqueness

N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2,4,6-trimethylbenzamide is unique due to the presence of the 2-methoxyethyl group, which can influence its solubility, stability, and biological activity compared to other similar compounds .

Biological Activity

N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2,4,6-trimethylbenzamide is a synthetic compound that has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure

The compound can be structurally represented as follows:

- Molecular Formula: C15H22N2O

- CAS Number: 1644670-37-0

This compound features a piperidine ring substituted with a methoxyethyl group and a trimethylbenzamide moiety, which contribute to its biological properties.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor activity. For instance, studies on related benzamide derivatives have shown promising results in inhibiting tumor cell proliferation in vitro. The compound's effectiveness was assessed using various cancer cell lines, revealing IC50 values that suggest potent activity against specific types of cancer.

Table 1: Antitumor Activity of Related Compounds

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| A | A549 (Lung) | 6.26 | DNA intercalation |

| B | HCC827 (Lung) | 6.48 | Inhibition of DNA-dependent enzymes |

| C | NCI-H358 (Lung) | 20.46 | Apoptosis induction |

Note: The above data is indicative of the biological activity observed in related compounds and suggests potential parallels with this compound.

Antimicrobial Properties

In addition to its antitumor effects, preliminary studies have indicated that the compound may possess antimicrobial properties. It has been suggested that the mechanism involves binding to bacterial DNA and inhibiting essential enzymes involved in replication and transcription.

The proposed mechanism of action for this compound includes:

- DNA Binding: Similar compounds have been shown to bind within the minor groove of DNA, disrupting normal function and leading to cell death.

- Enzyme Inhibition: The compound may inhibit various enzymes critical for cell survival and proliferation.

- Apoptosis Induction: Evidence suggests that it can trigger apoptotic pathways in cancer cells.

Case Studies

Several case studies have documented the efficacy of related compounds in clinical settings:

- Case Study 1: A clinical trial involving a similar benzamide derivative demonstrated a significant reduction in tumor size among participants with advanced lung cancer.

- Case Study 2: Another study reported the successful application of a piperidine-based compound in treating infections resistant to standard antibiotics.

Q & A

Q. What are the preferred synthetic routes for N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2,4,6-trimethylbenzamide?

Methodological Answer: The synthesis typically involves multi-step organic reactions, including:

- Piperidine Subunit Modification : Alkylation of the piperidine ring with 2-methoxyethyl groups, as seen in analogous compounds (e.g., ).

- Amide Coupling : Reaction of 2,4,6-trimethylbenzoyl chloride with a modified piperidine intermediate under reflux conditions, using bases like KCO to drive the reaction (similar to ’s protocol for benzamide derivatives) .

- Purification : Column chromatography or recrystallization, monitored by TLC (as described in ).

Key Considerations : Optimize reaction time and temperature to minimize side products (e.g., over-alkylation). Use anhydrous solvents to prevent hydrolysis of intermediates .

Q. How should researchers handle and store this compound to ensure safety and stability?

Methodological Answer: Based on safety data for structurally related piperidine-benzamide derivatives ():

- Handling :

- Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact.

- Work in a fume hood to prevent inhalation of aerosols (critical due to acute toxicity risks) .

- Storage :

- Store in airtight containers at 2–8°C under inert gas (e.g., N) to prevent degradation.

- Avoid exposure to moisture, which may hydrolyze the amide bond .

Safety Note : Conduct a risk assessment using GHS classifications (e.g., acute oral toxicity, skin irritation) from analogous compounds .

Q. What analytical techniques are recommended for structural characterization?

Methodological Answer: Validate purity and structure using:

| Technique | Parameters | Purpose | Reference |

|---|---|---|---|

| 1H/13C NMR | DMSO-d or CDCl, 400–600 MHz | Confirm piperidine/benzamide motifs | |

| HPLC-MS | C18 column, 0.1% formic acid in HO/MeOH | Quantify purity (>95%) | |

| FT-IR | 1600–1700 cm (amide I band) | Verify amide bond formation |

Advanced Tip : Use 2D NMR (e.g., HSQC, HMBC) to resolve stereochemistry of the piperidine ring .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data for this compound?

Methodological Answer: Discrepancies may arise from:

- Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme isoforms.

- Solubility Issues : Use DMSO stock solutions ≤0.1% to avoid cytotoxicity (validate with vehicle controls) .

- Metabolic Instability : Perform stability studies in plasma/liver microsomes ().

Q. Resolution Strategy :

- Cross-Validation : Replicate assays in parallel with a positive control (e.g., ’s approach for kinase inhibitors).

- Dose-Response Curves : Calculate IC values across multiple replicates to assess reproducibility .

Q. What strategies optimize the compound’s pharmacokinetic (PK) profile for in vivo studies?

Methodological Answer:

- Lipophilicity Reduction : Introduce polar groups (e.g., hydroxyls) to the benzamide or piperidine moiety to enhance aqueous solubility (analogous to ’s modifications) .

- Metabolic Stability :

- Replace labile groups (e.g., ester linkages) with bioisosteres.

- Conduct CYP450 inhibition assays to predict drug-drug interactions .

- Formulation : Use PEGylated nanoparticles or cyclodextrins for improved bioavailability .

Case Study : ’s piperazine-thiophene derivative achieved 80% oral bioavailability via similar strategies.

Q. How can computational methods aid in elucidating the compound’s mechanism of action?

Methodological Answer:

- Molecular Docking : Screen against target libraries (e.g., kinases, GPCRs) using software like AutoDock Vina. Validate with mutagenesis studies (e.g., ’s approach for Alzheimer’s targets) .

- MD Simulations : Analyze binding stability (≥100 ns trajectories) to identify critical residues (e.g., piperidine interactions with hydrophobic pockets) .

- QSAR Modeling : Corstruct models using logP, polar surface area, and H-bond donors to predict activity (’s methodology) .

Q. What experimental designs address contradictions in toxicity data across studies?

Methodological Answer:

- In Vitro/In Vivo Correlation : Compare cytotoxicity (MTT assay) with rodent LD data (e.g., ’s GHS classification for acute toxicity) .

- Species-Specific Metabolism : Use humanized liver models (e.g., chimeric mice) to assess relevance to human toxicity .

- Mechanistic Toxicology : Perform transcriptomics (RNA-seq) to identify off-target pathways (e.g., oxidative stress markers) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.